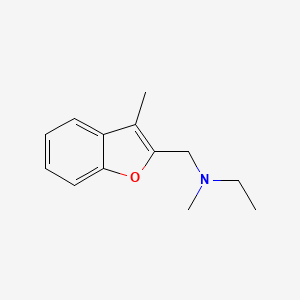

N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine

Description

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C13H17NO/c1-4-14(3)9-13-10(2)11-7-5-6-8-12(11)15-13/h5-8H,4,9H2,1-3H3 |

InChI Key |

DMHFVLYVLUZEPH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)CC1=C(C2=CC=CC=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

A common and effective method to prepare N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine is via reductive amination of 3-methylbenzofuran-2-carboxaldehyde with N-methylethanamine (or its equivalent).

Step 1: Synthesis of 3-methylbenzofuran-2-carboxaldehyde by selective formylation of 3-methylbenzofuran at the 2-position. This can be achieved using magnesium chloride-mediated formylation or other electrophilic substitution methods on the benzofuran ring.

Step 2: Condensation of the aldehyde with N-methylethanamine under mild acidic or neutral conditions to form an imine intermediate.

Step 3: Reduction of the imine intermediate using sodium borohydride or sodium triacetoxyborohydride to yield the secondary amine this compound.

This method is supported by analogous reductive amination sequences reported for benzofuran derivatives, where aldehydes are converted to amines with high yields and selectivity.

N-Alkylation of Amines

Another approach involves the N-alkylation of N-methylethanamine with a suitable benzofuran-2-ylmethyl halide, such as 3-methylbenzofuran-2-ylmethyl chloride.

Step 1: Preparation of 3-methylbenzofuran-2-ylmethyl chloride by chloromethylation of 3-methylbenzofuran at the 2-position.

Step 2: Deprotonation of N-methylethanamine with a strong base such as sodium hydride to generate the nucleophilic amide anion.

Step 3: Nucleophilic substitution reaction between the amide anion and the benzofuran-2-ylmethyl chloride to form the target tertiary amine.

This method is exemplified in literature where sodium hydride deprotonation followed by alkylation with benzofuranyl methyl chloride yields N-alkylated amines efficiently.

Protection and Coupling Strategies

In complex synthetic routes, protection of the amine group as Boc (tert-butoxycarbonyl) derivatives is employed to prevent side reactions during intermediate steps such as ester hydrolysis or amide coupling.

Boc-protection of secondary amines is typically performed using Boc anhydride in the presence of a base like triethylamine.

Coupling of protected amines with carboxylic acid derivatives using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates amide bond formation.

Subsequent Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) liberates the free amine for further functionalization, including reductive amination or N-alkylation.

Reduction of Amides to Amines

In some synthetic sequences, amides derived from benzofuran carboxylic acids and amines are reduced to the corresponding amines using lithium aluminum hydride (LiAlH4), providing an alternative route to the target compound.

This method is useful when the amide intermediate is more accessible or stable than the direct amine.

LiAlH4 reduction is performed under anhydrous conditions, typically in ether solvents, followed by careful quenching and purification.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | 3-methylbenzofuran-2-carboxaldehyde, N-methylethanamine, NaBH4 or NaBH(OAc)3 | High selectivity, mild conditions | Requires aldehyde precursor | 70–85 |

| N-Alkylation | N-methylethanamine, NaH, 3-methylbenzofuran-2-ylmethyl chloride | Direct alkylation, straightforward | Requires halide synthesis, strong base | 65–80 |

| Protection/Coupling + Reduction | Boc2O, HBTU, LiAlH4 | Enables complex intermediate handling | Multi-step, longer synthesis | 60–75 |

Research Findings and Optimization Notes

The reductive amination method is favored for its operational simplicity and good yields, especially when the aldehyde precursor is readily available or can be synthesized efficiently.

N-Alkylation requires careful control of reaction conditions to avoid over-alkylation or side reactions; sodium hydride is effective but must be handled under inert atmosphere.

Protection strategies are essential when the molecule contains multiple reactive sites or when subsequent coupling reactions are needed.

LiAlH4 reduction of amides to amines is a robust method but requires strict anhydrous conditions and careful workup to avoid decomposition.

Literature reports indicate that the choice of solvent (e.g., methanol for reductive amination, DMF or dichloromethane for coupling) and temperature control significantly impact yields and purity.

Chemical Reactions Analysis

Reactivity of the Tertiary Amine

The tertiary amine undergoes the following reactions:

Acylation

The nitrogen reacts with acyl chlorides or activated esters to form amides. For example:

-

Reaction with 7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl propenoyl chloride yields (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide* .

| Reagent | Product | Yield | Citation |

|---|---|---|---|

| Propenoyl chloride | Amide derivative (MT₁/MT₂ receptor agonist) | 68–84% | |

| Benzofuran acyl chloride | Disubstituted amides (e.g., 20a , 21a ) | 54–73% |

Quaternary Ammonium Salt Formation

Treatment with alkyl halides (e.g., iodomethane) in polar solvents leads to quaternization, though competing dialkylation may reduce yields .

Reductive Alkylation

Formaldehyde under reductive conditions introduces methyl groups, as seen in the synthesis of 24a and 25a .

Benzofuran Ring Reactivity

The 3-methylbenzofuran moiety directs electrophilic substitutions:

-

C-5 Position : Methoxy groups (introduced via MgCl₂-mediated formylation) enhance electronic density, favoring substitutions at C-5 .

-

C-2/C-3 Positions : Steric hindrance from the methyl group limits reactivity at C-3, while C-2 undergoes palladium-catalyzed annulations (e.g., with methyl-2-butynoate) .

Stability and Functionalization Challenges

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine has shown promise in medicinal chemistry, particularly in the development of therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some microorganisms are summarized below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

| Klebsiella pneumoniae | 45 µg/mL |

The mechanism of action appears to involve binding to specific enzymes and disrupting microbial metabolic processes, leading to growth inhibition.

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the context of neuropharmacology. Preliminary studies indicate that it may modulate serotonin and dopamine receptors, which could be beneficial in treating mood disorders and neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, this compound has potential industrial applications:

Dyes and Pigments

The compound can serve as an intermediate in the synthesis of dyes and pigments due to its unique chromophoric properties. Its derivatives have been explored for use in textile and cosmetic industries where color stability and vibrancy are critical .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against multi-drug resistant strains of bacteria. The research highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound involved testing on various cancer cell lines. Results indicated that it inhibited tumor growth by inducing cell cycle arrest and apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent-Driven Pharmacological Profiles

The compound’s benzofuran group distinguishes it from other ethanamine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Molecular weights calculated from empirical formulas.

†Estimated based on benzofuran (C8H6O) + ethanamine backbone (C3H9N) + substituents.

Key Observations:

- Benzofuran vs. Aromatic Substitutions: Unlike the dimethoxyphenyl group in 25I-NBOMe, the benzofuran moiety introduces a fused heterocyclic system.

- N-Alkyl vs. N-Arylalkyl Groups: The N-methoxybenzyl group in 25I-NBOMe contributes to high 5-HT2A receptor affinity. In contrast, the 3-methylbenzofuran-2-ylmethyl group in the target compound may confer steric hindrance or novel binding interactions .

- Heterocyclic Variations : The isoxazole analog (CAS 170876-14-9) replaces benzofuran with a nitrogen-oxygen heterocycle, likely reducing lipophilicity and altering metabolic stability .

Biological Activity

N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine, a compound derived from benzofuran, has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications. This article synthesizes current findings on its biological activity, including case studies, data tables, and research findings.

Chemical Structure and Properties

The compound's chemical formula is , indicating a molecular weight of approximately 175.23 g/mol. Its structure features a methyl group attached to a benzofuran moiety, which is known for its diverse biological properties.

Anticancer Properties

Recent studies have focused on the anticancer potential of benzofuran derivatives, including this compound.

- Cell Line Studies :

- The compound was tested against various cancer cell lines, including K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and A549 (non-small cell lung carcinoma). Results indicated significant cytotoxic effects, with IC50 values ranging from 1.48 µM to 47.02 µM for different derivatives .

- Table 1 summarizes the IC50 values for selected derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 0.49 |

| 6 | K562 | 26 |

| 8 | K562 | 27 |

- Mechanism of Action :

- The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. Studies demonstrated that compounds increased the activities of caspases involved in apoptosis, with compound 6 showing a 2.31-fold increase in caspase activity after 48 hours .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It acts as a potent inhibitor of bacterial fatty acid metabolism by targeting the Fab enzyme, crucial for bacterial survival .

Study on Apoptosis Induction

In a study assessing the apoptotic effects of this compound:

- Methodology : The Annexin V-FITC/PI dual staining assay was used to evaluate apoptosis in A549 and NCI-H23 cell lines.

- Findings : The compound induced significant apoptosis compared to control groups, with approximately 42.05% apoptosis observed in A549 cells treated with derivative 4b compared to only 1.37% in controls .

Study on Reactive Oxygen Species Generation

Another study focused on the generation of reactive oxygen species (ROS):

Q & A

Q. What are the established synthetic routes for N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine?

A cascade [3,3]-sigmatropic rearrangement/aromatization strategy has been successfully applied to synthesize structurally related 2-(3-methylbenzofuran-2-yl)phenol derivatives . For the target compound, a plausible route involves:

- Step 1 : Etherification of benzofuran-3-ylmethanol with a suitable amine via Mitsunobu reaction to form the benzofuran-amine scaffold.

- Step 2 : Alkylation or reductive amination to introduce the N-methyl group.

- Step 3 : Purification via column chromatography and characterization using NMR and high-resolution mass spectrometry (HRMS). Key challenges include optimizing reaction conditions to suppress side reactions (e.g., over-alkylation) and ensuring regioselectivity in benzofuran substitution .

Q. Which crystallographic tools are recommended for structural elucidation of this compound?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Methodology includes:

- Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply full-matrix least-squares refinement on F² with anisotropic displacement parameters for non-H atoms.

- Validation : Check for residual electron density (< 0.5 eÅ⁻³) and R-factor convergence (< 5%) .

Q. What spectroscopic techniques are optimal for characterizing N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzofuran C-3 methyl group at δ ~2.4 ppm ).

- IR : Identify amine N–H stretches (~3300 cm⁻¹) and benzofuran C–O–C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and rule out impurities.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:

- Electrophilic Sites : Partial charges on the benzofuran ring and amine nitrogen.

- Metabolic Stability : Cytochrome P450 binding affinity via docking simulations (e.g., AutoDock Vina).

- Solubility : LogP calculations to assess hydrophobicity. Cross-validate with experimental HPLC retention times .

Q. What strategies enable the collective synthesis of derivatives for structure-activity relationship (SAR) studies?

- Core Modification : Vary substituents on the benzofuran ring (e.g., halogenation at C-5/C-6) using SeO₂-mediated oxidation or Pd-catalyzed cross-coupling .

- Amine Functionalization : Replace N-methyl with bulkier groups (e.g., isopropyl) to study steric effects on receptor binding.

- High-Throughput Screening : Use parallel synthesis in microtiter plates with automated purification .

Q. What regulatory considerations apply to researching this compound?

While not explicitly listed in controlled substance acts, structural analogs (e.g., NBOMe derivatives) are regulated under N-benzyl-2-(2,5-dimethoxyphenyl)ethanamine frameworks . Researchers should:

- Verify Legality : Cross-reference with local analogs of the U.S. Controlled Substances Act or EU drug precursor regulations.

- Documentation : Maintain synthesis logs and purity certificates for compliance audits.

Q. How can prodrug derivatives of this compound enhance pharmacokinetic properties?

A prodrug of the related acrylamide derivative was patented for improved bioavailability . Strategies include:

- Esterification : Convert the amine to a carbamate for delayed release.

- Targeted Delivery : Conjugate with folate or peptide motifs for tissue-specific uptake.

- In Vivo Validation : Assess plasma half-life in rodent models via LC-MS/MS.

Methodological Notes

- Contradictions in Evidence : While SHELX is preferred for crystallography, alternative software (e.g., Olex2) may offer better GUI integration .

- Data Gaps : Limited direct evidence on biological activity necessitates extrapolation from benzofuran analogs (e.g., antitumor assays in Journal of Organic Chemistry ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.